Methyl 2-(2-bromophenyl)-3-oxobutanoate
Overview
Description
Methyl 2-(2-bromophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoate ester group
Mechanism of Action
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound, being a brominated compound, can act as the halide in this reaction .
Biochemical Pathways
In the context of Suzuki–Miyaura cross-coupling reactions, the compound participates in a series of steps including oxidative addition, transmetalation, and reductive elimination . The bromine atom in the compound is replaced by an organoboron group during the transmetalation step .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The compound is also predicted to be an inhibitor of CYP1A2 .
Result of Action
The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s reactivity can be influenced by the presence of a base in the reaction environment . Additionally, the compound’s stability and reactivity can be influenced by storage conditions . The compound is also known to be hygroscopic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate typically involves the esterification of 2-(2-bromophenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(2-bromophenyl)-3-oxobutanoic acid+methanolacid catalystMethyl 2-(2-bromophenyl)-3-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl esters.
Reduction: Methyl 2-(2-bromophenyl)-3-hydroxybutanoate.
Oxidation: 2-(2-bromophenyl)-3-oxobutanoic acid.
Scientific Research Applications
Methyl 2-(2-bromophenyl)-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)-3-oxobutanoate
- Methyl 2-(2-fluorophenyl)-3-oxobutanoate
- Methyl 2-(2-iodophenyl)-3-oxobutanoate
Uniqueness
Methyl 2-(2-bromophenyl)-3-oxobutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall chemical behavior.
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLLHXMARGDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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